N-[(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methyl]prop-2-enamide
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Overview
Description
N-[(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methyl]prop-2-enamide is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring imparts unique properties to the compound, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is favored due to its high efficiency and selectivity. The reaction involves the cycloaddition of an azide with an alkyne to form the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or other electrophiles.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
N-[(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in bioconjugation and labeling of biomolecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its stability and bioactivity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
- BTTES
- N,N′-(hexane-1,6-diyl)bis(N-((1-aryl/alkyl-1H-1,2,3-triazol-4-yl)methyl)prop-2-enamide)
Uniqueness
N-[(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methyl]prop-2-enamide stands out due to its specific structural features, such as the cyclobutyl group and the prop-2-enamide moiety
Properties
IUPAC Name |
N-[(1-cyclobutyltriazol-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-2-10(15)11-6-8-7-14(13-12-8)9-4-3-5-9/h2,7,9H,1,3-6H2,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDVOSFVMMEMMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CN(N=N1)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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